Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
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Overview
Description
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is an organic compound characterized by the presence of a sulfonyl group attached to a carbamate moiety
Mechanism of Action
Target of Action
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as MSAB, primarily targets β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, a domain known for protein-protein interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By degrading β-catenin, MSAB inhibits the Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from certain xenografts in mice . It exhibits little efficacy in wnt-independent cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl[(4-methylphenyl)sulfonyl]carbamate typically involves the reaction of methyl isocyanate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
- Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- 2-(4-methylsulfonylphenyl)indole derivatives
Comparison: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is unique due to its specific combination of a sulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For example, methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has a similar sulfonyl group but differs in its overall structure, leading to different reactivity and applications. Similarly, 2-(4-methylsulfonylphenyl)indole derivatives have different core structures, which influence their biological activity and chemical properties.
Properties
IUPAC Name |
methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZTGPTWQRQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340247 |
Source
|
Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32258-50-7 |
Source
|
Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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